molecular formula C11H9FN2O B13708474 2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile

2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile

Cat. No.: B13708474
M. Wt: 204.20 g/mol
InChI Key: SOHXXPTVYSJVET-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile is a chemical compound with the molecular formula C11H8FN2O It is a derivative of benzonitrile, characterized by the presence of a fluorine atom and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with a pyrrolidinone derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrrolidinone group replaces a leaving group on the fluorobenzonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(1-pyrrolidinyl)benzonitrile
  • 2-Fluoro-5-formylbenzonitrile
  • 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

Uniqueness

2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile is unique due to the presence of both a fluorine atom and a pyrrolidinone group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-5-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9FN2O/c12-10-4-3-9(6-8(10)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI Key

SOHXXPTVYSJVET-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)C#N

Origin of Product

United States

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